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molecular formula C9H10O3 B1596174 2',5'-Dihydroxypropiophenone CAS No. 938-46-5

2',5'-Dihydroxypropiophenone

Cat. No. B1596174
M. Wt: 166.17 g/mol
InChI Key: CFQYIIXIHXUPQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07425568B2

Procedure details

6-Hydroxy-3-methyl-2-phenylchroman-4-one was prepared as described for 2-(3-fluorophenyl)-6-hydroxychroman-4-one in Example 9(a) starting from 2.0 g of 2,5-dihydroxypropiophenone and 1.63 ml of benzaldehyde. The product was purified by column chromatography using heptane-ethyl acetate (3:1) as an eluant. 1H NMR (300 MHz, d6-DMSO) δ: 9.37 (s, 1H), 7.53 (m, 2H), 7.47-7.39 (m, 3H), 7.13 (d, 1H, J 3.1 Hz), 7.02 (dd, 1H, J 8.9, 3.1 Hz), 6.89(d, 1H, J 8.9 Hz), 5.17 (d, 1H, J 12.3), 3.18 (dq, 1H, J 12.3, 6.9 Hz), 0.84 (d, 3H, J 6.9 Hz).
Name
2-(3-fluorophenyl)-6-hydroxychroman-4-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.63 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[C:4]([CH:8]2[CH2:17][C:16](=[O:18])[C:15]3[C:10](=[CH:11][CH:12]=[C:13]([OH:19])[CH:14]=3)[O:9]2)[CH:5]=[CH:6][CH:7]=1.[CH3:20]CC(C1C=C(O)C=CC=1O)=O.C(=O)C1C=CC=CC=1>>[OH:19][C:13]1[CH:14]=[C:15]2[C:10](=[CH:11][CH:12]=1)[O:9][CH:8]([C:4]1[CH:5]=[CH:6][CH:7]=[CH:2][CH:3]=1)[CH:17]([CH3:20])[C:16]2=[O:18]

Inputs

Step One
Name
2-(3-fluorophenyl)-6-hydroxychroman-4-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1)C1OC2=CC=C(C=C2C(C1)=O)O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
CCC(=O)C1=C(C=CC(=C1)O)O
Step Three
Name
Quantity
1.63 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C2C(C(C(OC2=CC1)C1=CC=CC=C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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